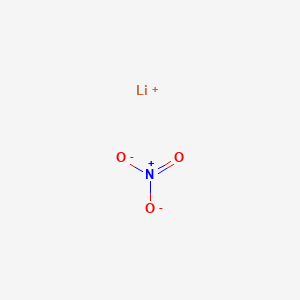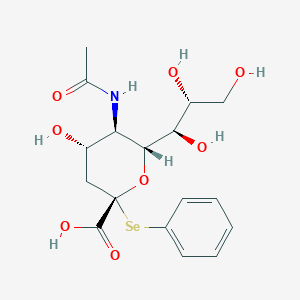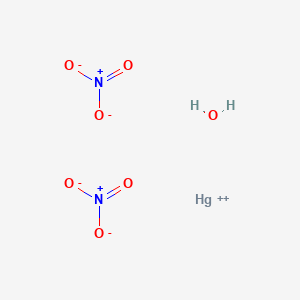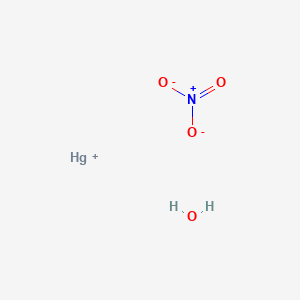
N-(2-amino-2-oxo(213C)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-oxo(213C)ethyl)benzamide is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. It is also known as AOE or 2-AOE and is a derivative of benzamide. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action and potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-amino-2-oxo(213C)ethyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor effects.
Biochemische Und Physiologische Effekte
N-(2-amino-2-oxo(213C)ethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-amino-2-oxo(213C)ethyl)benzamide in lab experiments is its potential anti-inflammatory and anti-tumor properties. This makes it a promising candidate for the development of new drugs and therapies. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-amino-2-oxo(213C)ethyl)benzamide. One potential direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective drugs and therapies. Additionally, further research is needed to optimize the synthesis method of this compound, which may improve its solubility and make it more suitable for use in lab experiments.
Synthesemethoden
The synthesis of N-(2-amino-2-oxo(213C)ethyl)benzamide involves the reaction of 2-(2-aminoacetyl)benzoic acid with acetic anhydride and phosphoric acid. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-2-oxo(213C)ethyl)benzamide has been used in various scientific research applications, including studies related to the development of new drugs and therapies. This compound has been shown to have potential anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
137248-42-1 |
|---|---|
Produktname |
N-(2-amino-2-oxo(213C)ethyl)benzamide |
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
N-(2-amino-2-oxo(213C)ethyl)benzamide |
InChI |
InChI=1S/C9H10N2O2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13)/i8+1 |
InChI-Schlüssel |
AZKKVZSITQZVLP-VJJZLTLGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NC[13C](=O)N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N |
Synonyme |
Benzamide, N-(2-amino-2-oxoethyl-2-13C)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















